molecular formula C5H8Cl2O2 B6284392 1-chloro-2-methylpropan-2-yl carbonochloridate CAS No. 38254-52-3

1-chloro-2-methylpropan-2-yl carbonochloridate

Cat. No. B6284392
CAS RN: 38254-52-3
M. Wt: 171
InChI Key:
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Description

1-Chloro-2-methylpropan-2-yl carbonochloridate (CMPC) is a chemical compound that has been widely studied and used in scientific research due to its unique properties and potential applications. CMPC is a colorless, odorless, and slightly volatile liquid that is soluble in water and organic solvents. It is a useful reagent in organic synthesis, and has been used in a variety of applications ranging from biochemistry to drug development.

Scientific Research Applications

1-chloro-2-methylpropan-2-yl carbonochloridate has been used in a variety of scientific applications, including drug development, biochemistry, and organic synthesis. In drug development, 1-chloro-2-methylpropan-2-yl carbonochloridate has been used as a starting material in the synthesis of a variety of drugs, including anti-inflammatory agents and anti-cancer agents. In biochemistry, 1-chloro-2-methylpropan-2-yl carbonochloridate has been used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and nucleotides. In organic synthesis, 1-chloro-2-methylpropan-2-yl carbonochloridate has been used as a reagent in the synthesis of a variety of organic compounds, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methylpropan-2-yl carbonochloridate is not yet fully understood, but it is believed to involve the formation of a reactive intermediate species, which can then react with other molecules to form new products. This intermediate species is believed to be a chloroalkyl carbonate, which can react with a variety of molecules to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-chloro-2-methylpropan-2-yl carbonochloridate are not yet fully understood. However, it has been shown to be non-toxic in laboratory studies, and it is believed to have low potential for bioaccumulation. It has also been shown to have low potential for adverse environmental effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-chloro-2-methylpropan-2-yl carbonochloridate in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it has a low potential for adverse environmental effects. However, one of the main limitations of using 1-chloro-2-methylpropan-2-yl carbonochloridate in laboratory experiments is its volatility, which can make it difficult to work with in some applications. Additionally, 1-chloro-2-methylpropan-2-yl carbonochloridate is not yet fully understood, and more research is needed to understand its mechanism of action and potential applications.

Future Directions

As 1-chloro-2-methylpropan-2-yl carbonochloridate is an increasingly popular reagent in organic synthesis, there is a need for further research into its mechanism of action and potential applications. Additionally, further research is needed to explore the potential for using 1-chloro-2-methylpropan-2-yl carbonochloridate in drug development, biochemistry, and other scientific applications. Additionally, further research is needed to improve the synthesis methods for 1-chloro-2-methylpropan-2-yl carbonochloridate and to explore the potential for using 1-chloro-2-methylpropan-2-yl carbonochloridate in the synthesis of novel compounds. Finally, further research is needed to explore the potential for using 1-chloro-2-methylpropan-2-yl carbonochloridate in the development of new materials and products.

Synthesis Methods

1-chloro-2-methylpropan-2-yl carbonochloridate can be synthesized in a variety of ways, but the most common method is the reaction of 2-methyl-2-propanol with phosgene in the presence of an acid catalyst. This reaction produces 1-chloro-2-methylpropan-2-yl carbonochloridate and carbon dioxide as the main products. The reaction is typically carried out at temperatures between 80-100°C and at pressures of 10-20 bar. The reaction is typically complete within 2-3 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-2-methylpropan-2-yl carbonochloridate involves the reaction of 2-methylpropan-2-ol with thionyl chloride followed by reaction with phosgene.", "Starting Materials": [ "2-methylpropan-2-ol", "thionyl chloride", "phosgene" ], "Reaction": [ "Step 1: 2-methylpropan-2-ol is reacted with thionyl chloride to form 1-chloro-2-methylpropan-2-ol.", "Step 2: The resulting 1-chloro-2-methylpropan-2-ol is then reacted with phosgene to form 1-chloro-2-methylpropan-2-yl carbonochloridate." ] }

CAS RN

38254-52-3

Product Name

1-chloro-2-methylpropan-2-yl carbonochloridate

Molecular Formula

C5H8Cl2O2

Molecular Weight

171

Purity

95

Origin of Product

United States

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